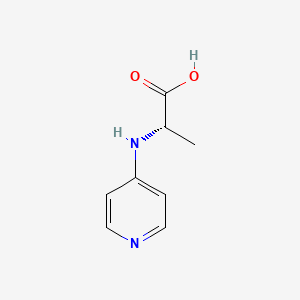

N-Pyridin-4-yl-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

76478-27-8 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(2S)-2-(pyridin-4-ylamino)propanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-2-4-9-5-3-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

SAAQPSNNIOGFSQ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=NC=C1 |

Canonical SMILES |

CC(C(=O)O)NC1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Pyridin 4 Yl L Alanine and Its Derivatives

Classical and Contemporary Organic Synthesis Strategies

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of C-N bonds, offering mild conditions and broad substrate scope compared to classical methods like the Ullmann condensation. researchgate.netsnnu.edu.cn The Buchwald-Hartwig amination, in particular, has been extensively developed for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction has been successfully applied to the N-arylation of amino acids, although challenges such as the low nucleophilicity of the amino acid and pH sensitivity must be addressed. researchgate.net The choice of ligand, base, and palladium precursor is critical for achieving high yields and preventing racemization of the chiral center in L-alanine.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org Various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to enhance the reaction's efficiency and scope. wikipedia.org

Table 1: Key Parameters in Palladium-Catalyzed N-Arylation of Amino Acid Derivatives

| Parameter | Role in Reaction | Common Examples/Conditions | Citation |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |

| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination | Xantphos, PCy₃, BINAP, DPPF | wikipedia.orgbeilstein-journals.orgresearchgate.net |

| Base | Deprotonates the amine, facilitates the formation of the Pd-amido complex | Cs₂CO₃, K₃PO₄, K₂CO₃ | researchgate.netbeilstein-journals.org |

| Solvent | Solubilizes reactants and influences reaction rate and selectivity | Dioxane, Toluene, DMF | beilstein-journals.orgresearchgate.net |

| Halo-Pyridine | The electrophilic coupling partner | 4-Chloropyridine, 4-Bromopyridine, 4-Iodopyridine | whiterose.ac.ukacs.org |

| Alanine (B10760859) Source | The nucleophilic coupling partner | L-alanine, L-alanine esters | researchgate.netresearchgate.net |

While direct N-arylation is common, strategies involving the coupling of halopyridines with carbon nucleophiles to form a pyridylacetic acid backbone, which can then be converted to the desired amino acid, are also prevalent. Synthetic routes to pyridylacetic acid derivatives often start from halopyridines using palladium-catalyzed cross-coupling reactions with various carbanion equivalents. whiterose.ac.ukacs.org These methods include the use of:

Lithium enolates: These are powerful nucleophiles that can be coupled with halopyridines. whiterose.ac.uk

Silyl enol ethers: These offer a milder alternative to lithium enolates for coupling reactions. whiterose.ac.uk

Reformatsky reagents: Organozinc reagents generated from α-halo esters can be coupled with halopyridines to introduce the acetate (B1210297) moiety. whiterose.ac.ukacs.org

These approaches build the carbon skeleton first, which subsequently requires functional group transformations, such as amination, to arrive at the final N-pyridin-4-yl-L-alanine structure.

A more direct approach to α-amino acid derivatives involves the use of pre-functionalized organometallic reagents. Serine-derived organozinc reagents have emerged as valuable building blocks in organic synthesis. uni-muenchen.descispace.com These chiral reagents can be prepared from protected serine derivatives and undergo Negishi cross-coupling reactions with aryl halides, including halopyridines. uni-muenchen.demolaid.com

This strategy allows for the direct installation of a protected amino acid side chain onto the pyridine (B92270) ring. scispace.comresearchgate.net For instance, a protected β-iodoalanine derivative, synthesized from serine, can be converted into an organozinc reagent. scispace.com Subsequent palladium-catalyzed Negishi coupling of this reagent with a 4-halopyridine would yield the protected N-pyridin-4-yl-L-alanine precursor. uni-muenchen.deresearchgate.net This method is advantageous as it preserves the stereochemistry of the starting L-serine.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridine. researchgate.netjscimedcentral.com For pyridines, the positions ortho (2,6) and para (4) to the nitrogen atom are activated towards nucleophilic attack. jscimedcentral.comacs.org The reaction of a 4-halopyridine with a suitable nucleophile, such as an L-alanine derivative, can proceed via an SNAr mechanism to form N-pyridin-4-yl-L-alanine. acs.org

The reaction typically requires an electron-withdrawing group on the pyridine ring to facilitate the formation of the negatively charged Meisenheimer intermediate. scribd.com However, the inherent electron-deficient nature of the pyridine ring itself can be sufficient to promote substitution, especially with highly reactive nucleophiles or under forcing conditions. chemrxiv.orgsci-hub.se The reactivity of the leaving group generally follows the order F > Cl > Br > I for this mechanism. researchgate.net

One SNAr strategy involves the reaction of 4-halopyridines with activated methylene (B1212753) compounds. whiterose.ac.ukacs.org These carbon nucleophiles, stabilized by two electron-withdrawing groups, are sufficiently reactive to displace a halide from the 4-position of the pyridine ring. acs.orgresearchgate.net The resulting product can then be further elaborated to the desired amino acid.

The general sequence involves:

SNAr reaction of a 4-halopyridine with an activated methylene compound.

Hydrolysis and decarboxylation (or deacylation) of the intermediate to yield a pyridylacetic acid derivative. whiterose.ac.ukacs.org

Introduction of the amino group at the α-position.

Table 2: Activated Methylene Compounds Used in SNAr Reactions with Halopyridines

| Nucleophile | Resulting Intermediate Structure | Subsequent Steps | Citation |

| Malonates | Pyridylmalonic ester | Hydrolysis and decarboxylation | whiterose.ac.ukacs.orgresearchgate.net |

| Ketoesters | Pyridylketoester | Deacylation | whiterose.ac.ukacs.org |

| Cyanoacetate | Pyridylcyanoacetate | Hydrolysis and decarboxylation | whiterose.ac.ukacs.org |

| Meldrum's/Barbituric Acids | Adduct with pyridyl moiety | Hydrolysis/decarboxylation or ring-opening | whiterose.ac.ukacs.org |

An alternative to oxygen-based activated methylene compounds is the use of metallated alkylnitrile nucleophiles. whiterose.ac.ukacs.org These are potent carbon nucleophiles generated by deprotonating an alkylnitrile (like acetonitrile) with a strong base. The resulting carbanion can readily attack a 4-halopyridine in an SNAr fashion. This reaction forms a pyridylacetonitrile intermediate, which can then be hydrolyzed to the corresponding pyridylacetic acid, a key precursor for N-pyridin-4-yl-L-alanine. whiterose.ac.ukacs.org This precious-metal-free approach provides a direct route to the core carbon skeleton. acs.org

Multi-Component Reaction (MCR) Sequences

Multi-component reactions offer a powerful and efficient approach to complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.

A convenient three-component synthesis for substituted pyridylacetic acid derivatives, which are precursors or analogues to N-pyridin-4-yl-L-alanine, has been developed. nih.govbeilstein-journals.orgacs.org This strategy leverages the dual reactivity of Meldrum's acid derivatives. nih.gov The process begins with the activation of a pyridine-N-oxide with an agent like tosyl chloride, followed by nucleophilic substitution by a Meldrum's acid derivative. nih.govresearchgate.net This forms an intermediate which can then act as an electrophile. nih.gov Subsequent reaction with a nucleophile, such as an alkoxide, triggers a ring-opening and decarboxylation cascade to yield the final pyridylacetic acid derivative. nih.govacs.org

The initial step involves the coupling of a Meldrum's acid with a pyridine-N-oxide. nih.gov For instance, the reaction of 5-methyl Meldrum's acid with pyridine-N-oxide, activated by tosyl chloride and triethylamine, followed by treatment with sodium methoxide (B1231860) in methanol, yields the corresponding methyl propionate (B1217596) derivative with substitution at the 4-position of the pyridine ring. nih.govresearchgate.net This regioselectivity for the 4-position is notable and is thought to be influenced by the stabilized, and therefore less nucleophilic, nature of the Meldrum's acid-derived nucleophile, favoring addition at the kinetically preferred 4-position of the activated N-alkoxypyridinium salt. researchgate.net When the 4-position of the pyridine-N-oxide is already substituted, the reaction proceeds cleanly at the 2-position. nih.govacs.org

The scope of this reaction has been explored with various substituted pyridine-N-oxides, demonstrating tolerance for alkyl, aryl, alkoxy, and bromo substituents. nih.govacs.orgresearchgate.net The intermediate can also be reacted with a range of different nucleophiles, including other alcohols to form different esters, or amines to generate amides, showcasing the versatility of this approach. nih.gov

Table 1: Scope of the Three-Component Coupling of 5-Methyl Meldrum's Acid with Various Pyridine-N-Oxides Reaction Conditions: 1. Pyridine-N-oxide (1.1 equiv), 5-methyl Meldrum's acid (1.0 equiv), TsCl (1.1 equiv), Et3N (2.1 equiv), EtOAc, r.t., overnight. 2. NaOMe (2.2 equiv), MeOH, r.t., 2–6 h. Data sourced from nih.govresearchgate.net.

| Entry | Pyridine-N-Oxide | Product | Yield (%) |

| 1 | Pyridine-N-oxide | Methyl 2-(pyridin-4-yl)propanoate | 63 |

| 2 | 2-Methylpyridine-N-oxide | Methyl 2-(2-methylpyridin-4-yl)propanoate | 67 |

| 3 | 3-Methylpyridine-N-oxide | Methyl 2-(3-methylpyridin-4-yl)propanoate | 65 |

| 4 | 4-Methylpyridine-N-oxide | Methyl 2-(4-methylpyridin-2-yl)propanoate | 61 |

| 5 | 4-Phenylpyridine-N-oxide | Methyl 2-(4-phenylpyridin-2-yl)propanoate | 64 |

| 6 | 4-Methoxypyridine-N-oxide | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 44 |

Stereoselective Synthesis of N-Substituted Alanine Derivatives

Achieving the correct stereochemistry is paramount in the synthesis of amino acid derivatives for biological applications. Several methods have been established to control the stereochemical outcome during the formation of N-substituted alanines.

The formation of Schiff bases followed by stereoselective reduction is a classic and effective method for synthesizing chiral amines and amino acids. In the context of N-substituted alanines, this often involves the condensation of an α-keto acid or its equivalent with an amine, followed by hydrogenation.

One powerful approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.govrenyi.hu A general method involves preparing a Ni(II) complex of a Schiff base formed between glycine and a chiral auxiliary. nih.gov This complex can then be alkylated to introduce the desired side chain. The chiral environment provided by the complex directs the approach of the electrophile, leading to a high degree of stereoselectivity. nih.govrenyi.hu

Another strategy involves the diastereoselective catalytic hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters. scirp.org In this method, the Schiff base is formed between the pyruvoyl moiety and an amine. The chirality of the proline ester then directs the hydrogenation of the C=N double bond, preferentially forming one diastereomer. Subsequent hydrolysis of the amide and ester bonds releases the desired N-substituted alanine. The stereochemical outcome is primarily controlled by the chirality of the proline moiety, which forms a chelation intermediate during hydrogenation. scirp.org This method has been shown to produce alanine derivatives with enantiomeric excesses up to 78%. scirp.org

A highly efficient and stereoselective method for the synthesis of N-substituted α,β-diamino acids, which are structurally related to N-substituted alanines, involves the N-Michael addition of nitrogen nucleophiles to a chiral bicyclic dehydroalanine (B155165) derivative. researchgate.netnih.govacs.org This methodology is notable for proceeding at room temperature in good to excellent yields without the need for a catalyst or base. nih.govacs.orgacs.org The reaction is tolerant to oxygen and moisture and exhibits high chemo- and stereoselectivity. acs.orgacs.org

The key substrate is a chiral bicyclic dehydroalanine (Dha) derivative, which can be prepared on a multi-gram scale from L-serine. acs.org The rigid bicyclic structure of this Michael acceptor effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus ensuring high diastereoselectivity in the 1,4-conjugate addition. researchgate.netnih.gov A wide range of nitrogen nucleophiles, including primary and secondary amines, can be used in this reaction. acs.org The resulting Michael adducts can then be readily converted into the corresponding N-substituted amino acids. researchgate.net

Table 2: Diastereoselective N-Michael Addition of Amines to a Chiral Bicyclic Dehydroalanine Data sourced from acs.org.

| Entry | Nitrogen Nucleophile | Product | Yield (%) |

| 1 | Benzylamine | β-Benzylaminoalanine derivative | 95 |

| 2 | Imidazole | 1-Isohistidine derivative | 89 |

| 3 | Piperidine | β-(Piperidin-1-yl)alanine derivative | 99 |

| 4 | Azepane | β-(Azepan-1-yl)alanine derivative | 99 |

| 5 | Indoline | β-(Indolin-1-yl)alanine derivative | 93 |

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often providing access to enantiomerically pure compounds under mild reaction conditions. researchgate.net

Traditional synthetic routes to heteroarylalanines, such as pyridylalanines, often require multiple steps involving protection and deprotection, and rely on chromatographic purification. nih.govacs.org To overcome these limitations, a convenient telescopic chemoenzymatic strategy has been developed for the synthesis of L-pyridylalanine analogues. nih.govacs.org

This one-pot, two-step process begins with a Knoevenagel-Doebner condensation between a substituted pyridylaldehyde and malonic acid to form the corresponding pyridylacrylic acid. researchgate.net Without isolation, this intermediate undergoes a highly enantioselective hydroamination catalyzed by a phenylalanine ammonia (B1221849) lyase (PAL) from Anabaena variabilis. researchgate.netnih.gov This enzyme facilitates the addition of ammonia across the double bond of the acrylic acid derivative to furnish the desired L-amino acid. d-nb.info

This biocatalytic approach consistently delivers the L-pyridylalanine products with excellent enantiopurity (>99% enantiomeric excess) and achieves high conversions, typically between 88% and 95%. nih.govacs.org The isolated yields for various pyridylalanine analogues range from 32% to 60%. nih.gov This method provides a direct and efficient pathway to enantiomerically pure L-pyridylalanines, complementing existing synthetic methodologies. nih.govturner-biocatalysis.com

Table 3: Biocatalytic Synthesis of L-Pyridylalanines from Pyridylaldehydes Data sourced from nih.govacs.org.

| Entry | Starting Aldehyde | Product | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (%) |

| 1 | Pyridine-4-carboxaldehyde | (L)-4-Pyridylalanine | 90 | 51 | >99 |

| 2 | Pyridine-3-carboxaldehyde | (L)-3-Pyridylalanine | 95 | 60 | >99 |

| 3 | Pyridine-2-carboxaldehyde | (L)-2-Pyridylalanine | 88 | 32 | >99 |

| 4 | 6-Methylpyridine-2-carboxaldehyde | (L)-6-Methyl-2-pyridylalanine | 90 | 45 | >99 |

Enantioselective Biocatalytic Hydroamination Methodologies for Pyridylalanines

Application of Phenylalanine Ammonia Lyase (PAL)

Phenylalanine ammonia lyase (PAL) is an enzyme that naturally catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. wikipedia.org This reaction is a critical step in the biosynthesis of numerous polyphenol compounds in plants. wikipedia.org While the deamination reaction is the natural function of PAL, the enzyme can also catalyze the reverse reaction—the stereoselective addition of ammonia to a substituted trans-cinnamic acid to yield an L-phenylalanine derivative. frontiersin.orgfrontiersin.orgnih.gov

This synthetic (reverse) reaction requires a high concentration of ammonia to shift the equilibrium toward amination. frontiersin.orgfrontiersin.org The process is highly enantioselective, making it a valuable tool for producing optically pure non-natural amino acids. frontiersin.org For the synthesis of N-Pyridin-4-yl-L-alanine, this would theoretically involve the enzymatic amination of a pyridyl-substituted cinnamic acid precursor. The PAL-catalyzed hydroamination proceeds without the need for external cofactors, relying on its internal 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) prosthetic group for catalysis. frontiersin.orgnih.gov

| Parameter | Description | Key Findings / Relevance | Citations |

|---|---|---|---|

| Enzyme | Phenylalanine Ammonia Lyase (PAL) | Catalyzes the reversible deamination of L-phenylalanine. | wikipedia.org |

| Reaction Type | Reverse Hydroamination | Addition of ammonia to a cinnamic acid derivative. | frontiersin.orgfrontiersin.org |

| Key Condition | High concentration of ammonia | Shifts the reaction equilibrium towards the synthesis of the amino acid. | frontiersin.orgnih.gov |

| Stereoselectivity | High (produces L-enantiomer) | A key advantage for synthesizing optically pure amino acids. | frontiersin.org |

| Potential Substrate | Pyridyl-substituted Cinnamic Acid | Would be required to synthesize N-Pyridin-4-yl-L-alanine via this method. | |

| Process Improvement | Enzyme immobilization and flow chemistry | Leads to enhanced stability, reusability, and productivity. | frontiersin.orgfrontiersin.org |

Chemoenzymatic Preparations Utilizing Enzymes (e.g., α-Chymotrypsin)

Chemoenzymatic methods offer a powerful approach to producing enantiomerically pure amino acids like pyridylalanine derivatives. researchgate.net α-Chymotrypsin, a serine protease, is a well-studied enzyme in this context. sigmaaldrich.comwikipedia.org While its natural function is the hydrolysis of peptide bonds, particularly after aromatic residues like phenylalanine, it can be employed for the kinetic resolution of racemic amino acid esters. researchgate.netsigmaaldrich.com

The strategy involves the enantioselective hydrolysis of a racemic N-acyl pyridylalanine ester. For instance, racemic N-acetyl-4-pyridylalanine methyl ester can be subjected to hydrolysis by α-chymotrypsin. The enzyme selectively catalyzes the hydrolysis of the L-enantiomer to the corresponding N-acetyl-L-4-pyridylalanine, leaving the D-enantiomer of the ester largely unreacted. researchgate.net The resulting product mixture of the hydrolyzed L-amino acid and the unreacted D-ester can then be separated chemically. Subsequent deprotection of the acyl group yields the desired enantiomerically pure L-4-pyridylalanine. researchgate.net This method is effective for producing various pyridylalanine regioisomers, including the 4-pyridyl variant, with high enantiomeric excess (ee > 98%). researchgate.net

| Enzyme | Strategy | Substrate Example | Product | Key Advantage | Citations |

|---|---|---|---|---|---|

| α-Chymotrypsin | Kinetic Resolution | Racemic N-acetyl-4-pyridylalanine ester | N-acetyl-L-4-pyridylalanine | High enantioselectivity (ee > 98%) | researchgate.net |

Emerging and Sustainable Synthetic Techniques

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a prominent technique for accelerating chemical reactions and improving yields. nih.govrsc.org The use of microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher product purity, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines and pyrroles. nih.govrsc.org For example, multicomponent reactions to form substituted pyrrole (B145914) derivatives from primary amines, aldehydes, and other building blocks have been efficiently conducted under microwave irradiation. nih.gov Similarly, polyfunctionalized pyridine derivatives have been synthesized in one-pot reactions under microwave conditions. rsc.org A study on the intramolecular cyclocondensation of enamine-type Schiff bases derived from L-amino acids (including L-phenylalanine and L-alanine) to form tetrasubstituted pyrroles demonstrated high yields (55-86%) in short reaction times using microwave heating. mdpi.com While a specific MAOS protocol for N-Pyridin-4-yl-L-alanine is not detailed in the reviewed literature, the proven success of this technique in synthesizing related pyridine and amino acid derivatives highlights its potential to enhance the efficiency of its production. rsc.orgmdpi.com

Light-Mediated Transformations and Radical Chemistry in Synthesis

Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govsigmaaldrich.com This approach has been applied to the synthesis of unnatural amino acids through C-C bond formation. nih.gov

One strategy involves the generation of alkyl radicals from stable precursors, such as Katritzky-type pyridinium (B92312) salts or N-hydroxyphthalimide (NHPI) esters of carboxylic acids. nih.govbeilstein-journals.org For instance, visible light can induce the homolytic cleavage of the C-N bond in an alkyl pyridinium salt to generate an alkyl radical, which can then add to a Michael acceptor like a dehydroamino acid derivative to form a new C-C bond. nih.gov Another prominent method involves the reductive decarboxylative fragmentation of NHPI esters derived from amino acids. The NHPI ester of N-Boc-alanine, for example, can be converted into an α-amino radical upon visible light irradiation in the presence of a suitable photocatalyst or through the formation of an electron-donor-acceptor (EDA) complex. beilstein-journals.orgacs.org This radical can then participate in various coupling reactions. These light-mediated, radical-based methods offer novel and modular pathways for synthesizing complex amino acid structures that could be adapted for the synthesis of N-Pyridin-4-yl-L-alanine.

Metal-Free Decarboxylative Cyclization Reactions

Developing synthetic methods that avoid the use of transition metals is a key goal of green chemistry. In this context, metal-free decarboxylative cyclization reactions have been established as an efficient route to construct pyridine derivatives directly from natural α-amino acids. rsc.orgrsc.org

In a notable example, a variety of natural α-amino acids, including alanine and phenylalanine, were used as substrates to synthesize pyridine derivatives. rsc.org The reaction proceeds through a proposed cascade mechanism that begins with the formation of an imide, followed by an amino acid-catalyzed aldol (B89426) condensation, and concludes with an oxidative decarboxylation and cyclization to furnish the pyridine ring. rsc.org This approach is significant as it utilizes readily available and structurally diverse amino acids as fundamental building blocks for the heterocyclic core. The ability to use simple amino acids like alanine to construct a substituted pyridine ring represents a direct and atom-economical strategy that could be tailored for the synthesis of pyridyl-alanine derivatives. rsc.org

| Reaction Type | Key Reactants | Conditions | Proposed Mechanism Steps | Product | Citations |

|---|---|---|---|---|---|

| Metal-Free Decarboxylative Cyclization | Natural α-Amino Acids (e.g., Alanine), Aldehydes | Metal-free | Imide formation, Aldol condensation, Oxidative decarboxylation, Cyclization | Pyridine Derivatives | rsc.orgrsc.org |

Ring-Opening Polymerization of N-Alkyl-(L)-alanine N-Carboxyanhydrides

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common and efficient method for preparing well-defined polypeptides. dcu.iefrontiersin.org This process can be initiated by various nucleophiles, with primary and secondary amines being among the most frequently used. dcu.iemdpi.com

The polymerization of an L-alanine derived NCA, for instance, is typically initiated by the nucleophilic attack of an amine on the C5 carbonyl of the NCA ring. dcu.ie This is followed by the loss of carbon dioxide to generate a new terminal amine, which then propagates by attacking another NCA monomer. This "normal amine mechanism" (NAM) allows for the synthesis of polypeptides with controlled molecular weights and narrow polydispersities. dcu.ie

In the context of N-Pyridin-4-yl-L-alanine, this methodology applies to the polymerization of a pre-formed N-Pyridin-4-yl-L-alanine N-carboxyanhydride monomer. The ROP of this functionalized NCA would yield a polypeptide with pyridyl groups regularly spaced along the polymer backbone. Such polymers are of interest for creating functional biomaterials where the pyridyl side chains can influence properties like solubility, metal chelation, or biological interactions. The control over polymerization afforded by the ROP of NCAs makes it a powerful technique for creating advanced polypeptide-based materials. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N Pyridin 4 Yl L Alanine

Fundamental Reaction Pathways and Transformation Studies of N-Pyridin-4-yl-L-alanine

Decarboxylation Processes and Factors Influencing Stability

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction pathway for amino acids, including N-Pyridin-4-yl-L-alanine. In enzymatic systems, this process is often facilitated by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. The stability of the external aldimine formed between PLP and the amino acid is crucial for the reaction. Computational studies have shown that the external aldimine significantly lowers the free energy barrier for the spontaneous decarboxylation of L-dopa in water by a remarkable 16 kcal/mol. nih.gov The enzyme itself, such as L-dopa decarboxylase, further reduces this barrier by an additional 8 kcal/mol. nih.gov

In the context of plant biochemistry, alanine (B10760859) decarboxylase (AlaDC) catalyzes the decarboxylation of alanine to produce ethylamine, a precursor for theanine biosynthesis. elifesciences.orgnih.gov The catalytic efficiency of these enzymes is a key factor in controlling the production of potentially toxic intermediates if they accumulate in excessive amounts. elifesciences.org

Intramolecular Proton Transfer Equilibria

Intramolecular proton transfer is a critical equilibrium that influences the reactivity of N-Pyridin-4-yl-L-alanine, particularly in the context of its interaction with pyridoxal 5'-phosphate (PLP). This process involves the transfer of a proton between the imine nitrogen and the 3-oxo group of the PLP-amino acid Schiff base, resulting in a tautomeric equilibrium between the N-protonated Schiff base and the O-protonated hydroxyimine. nih.gov

The position of this equilibrium is sensitive to the surrounding environment. For instance, a protonated pyridine (B92270) ring strongly favors the N-protonated Schiff base in both solid-state and polar aprotic solvents. nih.gov However, in aqueous solutions, this coupling is diminished due to competing hydrogen bonding interactions with water, which can cause the imino group to rotate out of the aromatic plane. nih.gov Quantum mechanical and molecular mechanical (QM/MM) simulations have indicated that solvent effects, both in aqueous solution and within an enzyme's active site, lower the free energy of the O-protonated tautomer. nih.gov This suggests that the enzymatic environment can fine-tune the proton transfer equilibrium to facilitate subsequent catalytic steps.

Radical Formation and Cyclization Mechanisms

The formation of radicals from amino acids like alanine can be initiated by processes such as irradiation. nih.govresearchgate.net Computational modeling has been employed to understand the transformation of these radicals. nih.gov Studies on L-α-alanine have investigated both intermolecular and intramolecular proton transfer pathways, as well as decarboxylation processes, following radical formation. researchgate.net One of the stable radicals observed in alanine is formed by a net hydrogen abstraction from the Cα position. researchgate.net While specific studies on radical formation and cyclization of N-Pyridin-4-yl-L-alanine are not extensively detailed in the provided results, the general principles of radical chemistry in amino acids suggest that the pyridine ring could influence the stability and subsequent reaction pathways of any formed radicals.

Imino and Amine Reactivity in N-Pyridin-4-yl-L-alanine Systems

The reactivity of the imino and amine groups in N-Pyridin-4-yl-L-alanine is central to its chemical transformations. The formation of an imine (Schiff base) with carbonyl compounds is a key step in many of its reactions, including those catalyzed by PLP-dependent enzymes. nih.gov The nucleophilicity of the amine group is crucial for this initial condensation reaction.

In the context of coordination chemistry, the amine and carboxylate groups of pyridyl-alanine derivatives can coordinate with metal ions. For example, in situ deamination reactions have been observed under certain conditions, leading to the formation of novel coordination polymers. researchgate.net The pyridine nitrogen also provides an additional site for coordination and can influence the resulting structure and properties of the metal-organic frameworks.

Mechanistic Elucidation in Complex Chemical Systems

Investigations in Maillard Reaction Model Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a complex process that contributes significantly to the flavor and color of cooked foods. nih.gov N-Pyridin-4-yl-L-alanine, as an amino acid, can participate in this reaction. The initial step involves the condensation of the amino group with a carbonyl group of a reducing sugar to form an N-substituted glycosylamine, which then rearranges to form an Amadori rearrangement product (ARP). researchgate.net

These ARPs are key intermediates that can undergo further degradation and reaction to produce a wide array of volatile and non-volatile compounds, including pyrazines, which are important flavor compounds. researchgate.netnih.govresearchgate.net The structure of the amino acid, including the presence of the pyridinyl group, can influence the types and quantities of the resulting Maillard reaction products. Model systems are frequently used to investigate the mechanisms of the Maillard reaction in a simplified and controlled manner. nih.gov Studies using dipeptides and tripeptides have shown that the position of an amino acid within a peptide chain can also affect the formation of flavor compounds like pyrazines. nih.gov

Table 1: Summary of Key Reactive Species and Intermediates

| Species/Intermediate | Role in Reaction Pathway | Factors Influencing Formation/Stability |

|---|---|---|

| External Aldimine (Schiff Base) | Intermediate in enzymatic decarboxylation | PLP cofactor, enzyme active site environment, solvent |

| N-protonated Schiff base | Tautomer in intramolecular proton transfer | Protonation state of pyridine ring, solvent polarity |

| O-protonated hydroxyimine | Tautomer in intramolecular proton transfer | Solvent effects, enzyme active site |

| Amino Acid Radical | Intermediate in radiation-induced reactions | Irradiation, subsequent proton transfer and decarboxylation |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| N-Pyridin-4-yl-L-alanine | C8H10N2O2 |

| Pyridoxal 5'-phosphate (PLP) | C8H10NO6P |

| L-dopa | C9H11NO4 |

| Alanine | C3H7NO2 |

| Ethylamine | C2H7N |

| Theanine | C7H14N2O3 |

| Pyrazine | C4H4N2 |

| Glucose | C6H12O6 |

| Methylglyoxal | C3H4O2 |

| Glyoxal | C2H2O2 |

| Pyrraline | C12H16N2O4 |

Role of Imine Isomerization and Oxazolidinone Formation

The chemical reactivity of N-Pyridin-4-yl-L-alanine in thermal processing, such as in the context of the Maillard reaction, is anticipated to involve key intermediates like imines and oxazolidinones. The initial step of the Maillard reaction is the condensation of a carbonyl group (from a reducing sugar) with the primary amino group of L-alanine to form a Schiff base, which is an imine. This imine can then undergo isomerization, a critical step that influences the subsequent reaction pathways.

One significant pathway for imine isomerization involves the formation of an oxazolidinone intermediate. The carboxyl group of the N-Pyridin-4-yl-L-alanine moiety can participate in an intramolecular cyclization reaction with the imine double bond. This process is facilitated by the stereochemistry of the L-alanine backbone and results in the formation of a five-membered oxazolidinone ring. The formation of this intermediate is a reversible process and serves as a crucial branch point in the reaction cascade.

The importance of oxazolidinone formation lies in its ability to facilitate the decarboxylation of the amino acid moiety, leading to the formation of an azomethine ylide. This highly reactive intermediate can then undergo a 1,3-dipolar cycloaddition with various dipolarophiles, contributing to the diversity of Maillard reaction products. Furthermore, the rearrangement of the oxazolidinone can lead to the formation of different isomeric imines, which in turn can proceed through distinct reaction pathways, yielding a variety of flavor and color compounds.

Below is a data table summarizing the key steps in this proposed mechanism.

| Step | Reactants | Intermediate | Product(s) | Significance |

| 1 | N-Pyridin-4-yl-L-alanine, Reducing Sugar | Schiff Base (Imine) | Amadori or Heyns compounds | Initiation of the Maillard reaction. |

| 2 | Imine | Oxazolidinone | Isomeric Imines | Branch point for different reaction pathways. |

| 3 | Oxazolidinone | Azomethine Ylide | Decarboxylated products, Cycloaddition adducts | Generation of reactive intermediates, diversification of products. |

Analysis of Radical and Ionic Browning Mechanisms

The browning observed during the thermal treatment of N-Pyridin-4-yl-L-alanine in the presence of carbonyl compounds is a result of complex reaction cascades that can proceed through both ionic and radical mechanisms. These pathways are not mutually exclusive and often occur concurrently, contributing to the formation of melanoidins, the high molecular weight, colored compounds responsible for the brown pigmentation.

Ionic Browning Mechanisms:

The ionic pathways are primarily driven by the classical Maillard reaction cascade. Following the initial formation of the Schiff base and its rearrangement to Amadori or Heyns products, a series of enolization, dehydration, and cyclization reactions occur. These reactions are typically acid- or base-catalyzed and involve the movement of electron pairs, characteristic of ionic mechanisms. Key intermediates in these pathways include α-dicarbonyl compounds, such as 3-deoxyglucosone, which are highly reactive and can undergo Strecker degradation with other amino acid molecules. The Strecker degradation is a pivotal ionic process that generates aldehydes and α-aminoketones, which are important precursors for many flavor and color compounds, including pyrazines. The subsequent aldol-type condensation and polymerization of these smaller reactive species lead to the formation of the brown melanoidins.

Radical Browning Mechanisms:

In addition to the ionic pathways, radical mechanisms can also play a significant role in the browning process, particularly at higher temperatures or in the presence of pro-oxidants. Radicals can be generated through the autoxidation of sugars or lipids, or through the cleavage of bonds in intermediates of the Maillard reaction. For instance, the retro-aldol reaction of Amadori products can generate radical species. These radicals can initiate chain reactions, leading to the polymerization of various intermediates and the formation of melanoidins. The pyridine moiety in N-Pyridin-4-yl-L-alanine could potentially influence these radical pathways. Pyridinyl radicals are known to be relatively stable, and their formation could either propagate or terminate radical chains, thereby modulating the rate and extent of browning.

The interplay between these ionic and radical pathways is complex and highly dependent on the reaction conditions such as temperature, pH, and the presence of oxygen or other catalysts.

| Mechanism Type | Key Intermediates | Key Reactions | Contribution to Browning |

| Ionic | Schiff base, Amadori products, α-dicarbonyls | Enolization, Dehydration, Strecker degradation, Aldol (B89426) condensation | Formation of heterocyclic compounds and melanoidin precursors. |

| Radical | Sugar-derived radicals, Pyridinyl radicals | Initiation, Propagation, Termination | Polymerization and cross-linking reactions leading to melanoidins. |

Mechanistic Studies of Catalytic Transformations

Role of Pyridine Moiety in Metal-Catalyzed Processes

The pyridine moiety of N-Pyridin-4-yl-L-alanine is expected to play a crucial role in its coordination chemistry and catalytic transformations involving metal centers. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base and a good ligand for a wide range of transition metals. This coordinating ability can significantly influence the reactivity of the entire molecule in metal-catalyzed processes.

In a catalytic cycle, the pyridine nitrogen can coordinate to a metal catalyst, bringing the catalytic center in close proximity to the alanine portion of the molecule. This intramolecular coordination can facilitate various transformations, such as C-H activation, asymmetric hydrogenation, or cross-coupling reactions, by pre-organizing the substrate-catalyst complex. The electronic properties of the pyridine ring, being electron-deficient, can also modulate the reactivity of the coordinated metal center. For instance, it can act as a π-acceptor ligand, which can stabilize low-valent metal species and influence the oxidative addition and reductive elimination steps in a catalytic cycle.

Furthermore, the pyridinium (B92312) form of the molecule, protonated at the pyridine nitrogen, can act as a directing group in certain catalytic reactions. The positive charge can influence the regioselectivity of reactions by altering the electronic landscape of the molecule. The potential for the pyridine moiety to act as a hemilabile ligand, which can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle, could also be a key feature in enabling catalytic turnover.

The table below summarizes the potential roles of the pyridine moiety in metal-catalyzed reactions.

| Role of Pyridine Moiety | Metal Catalyst Interaction | Potential Catalytic Application | Mechanistic Implication |

| Ligand | Coordination via nitrogen lone pair | Asymmetric synthesis, Cross-coupling | Formation of a stable metal complex, influencing stereoselectivity. |

| Directing Group | Electrostatic or coordinative guidance | C-H functionalization | Enhancing regioselectivity and reaction efficiency. |

| Electronic Modifier | π-acceptor/σ-donor properties | Redox catalysis | Modulating the electronic properties and reactivity of the metal center. |

| Hemilabile Ligand | Reversible coordination | Facilitating substrate/product exchange | Opening a coordination site for catalysis to proceed. |

Photoinduced Reactivity and Chemoselectivity

The photoinduced reactivity of N-Pyridin-4-yl-L-alanine is anticipated to be governed by the photochemical properties of its pyridine and alanine components. Upon absorption of light, typically in the UV region, the molecule can be excited to a higher electronic state. From this excited state, it can undergo various photochemical transformations, often with high chemoselectivity.

One likely photoinduced process is the generation of radical species. The pyridine ring is known to undergo photoinduced single-electron transfer (SET) processes. In the presence of a suitable electron donor or acceptor, the excited pyridine moiety could be either reduced to a pyridinyl radical anion or oxidized to a pyridinyl radical cation. These radical ions are highly reactive and can initiate a cascade of subsequent reactions.

Alternatively, photoexcitation could lead to the homolytic cleavage of bonds within the molecule. For instance, the C-N bond between the pyridine ring and the alanine nitrogen or the C-C bond in the alanine side chain could be susceptible to photocleavage, generating a pair of radicals. The fate of these radicals would then depend on the reaction environment, potentially leading to recombination, disproportionation, or reaction with other molecules.

The chemoselectivity of these photoinduced reactions would be influenced by several factors, including the wavelength of light used for excitation, the solvent, and the presence of other reactive species. For example, in the presence of oxygen, photoinduced electron transfer could lead to the formation of reactive oxygen species (ROS), such as singlet oxygen or superoxide, which could then participate in the oxidation of the molecule. The inherent chirality of the L-alanine moiety could also play a role in directing the stereochemical outcome of certain photochemical reactions, leading to enantio- or diastereoselective product formation.

| Photochemical Process | Initial Event | Key Intermediates | Potential Products | Factors Influencing Chemoselectivity |

| Photoinduced Electron Transfer | Excitation of pyridine moiety | Pyridinyl radical ions | Reduced or oxidized derivatives | Presence of electron donors/acceptors, solvent polarity. |

| Photocleavage | Homolytic bond cleavage | Carbon- and nitrogen-centered radicals | Fragmentation or rearrangement products | Wavelength of light, bond dissociation energies. |

| Photosensitization | Energy transfer to or from another molecule | Excited state sensitizer (B1316253) or quencher | Isomerization or cycloaddition products | Presence of photosensitizers or quenchers. |

Advanced Spectroscopic and Structural Characterization of N Pyridin 4 Yl L Alanine Derivatives

High-Resolution Solution-State Spectroscopic Techniques

In solution, molecules are in constant motion, adopting a range of conformations. High-resolution spectroscopic techniques are essential to probe these dynamic states and provide an averaged, yet highly detailed, picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution and stereochemistry of organic molecules in solution. For N-Pyridin-4-yl-L-alanine, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the alanine (B10760859) and pyridine (B92270) moieties. The alanine α-proton would appear as a quartet, coupled to the three protons of the β-methyl group, which would in turn appear as a doublet. The attachment of the electron-withdrawing pyridyl group to the nitrogen atom would shift these signals downfield compared to free L-alanine. The pyridine ring protons would present as two distinct sets of signals, characteristic of a 4-substituted pyridine ring, appearing as doublets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement this information, with resolved signals for the carboxyl carbon, the α-carbon, the β-methyl carbon, and the distinct carbons of the pyridine ring. The chemical shifts provide critical information about the electronic environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Pyridin-4-yl-L-alanine Predicted values are based on standard chemical shift increments for L-alanine and 4-substituted pyridine rings.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | - | ~175-178 |

| α-Carbon | ~4.0-4.2 (quartet) | ~55-58 |

| β-Methyl (CH₃) | ~1.5-1.7 (doublet) | ~18-20 |

| Pyridine C2, C6 | ~8.2-8.4 (doublet) | ~148-150 |

| Pyridine C3, C5 | ~6.7-6.9 (doublet) | ~108-110 |

To unequivocally assign these resonances and confirm the molecular structure, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the coupling network between protons, confirming the connectivity between the α-proton and the β-methyl protons of the alanine fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the ¹³C signals for the α-carbon, β-methyl group, and the protonated pyridine carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for confirming the key N-C4 bond between the alanine nitrogen and the pyridine ring, by observing a correlation from the alanine α-proton to the pyridine C4 carbon, and from the pyridine C3/C5 protons to the alanine α-carbon.

These advanced techniques, used in concert, provide a definitive and detailed picture of the molecular connectivity and constitution of N-Pyridin-4-yl-L-alanine derivatives in solution.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a unique "fingerprint" and confirming the presence of specific functional groups. nih.govnih.gov For N-Pyridin-4-yl-L-alanine, these techniques are complementary.

IR Spectroscopy is particularly sensitive to polar bonds and would clearly identify:

O-H Stretch: A broad band around 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds and would be particularly useful for identifying:

Pyridine Ring Modes: Symmetric ring-breathing vibrations, which are often strong in Raman spectra, providing a clear signature for the aromatic system.

C-C Backbone Stretches: Vibrations associated with the alanine carbon skeleton.

Together, these methods provide a comprehensive vibrational profile of the molecule, confirming its functional group composition and providing data that can be correlated with structural information from other techniques. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for N-Pyridin-4-yl-L-alanine

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |

| Secondary Amine | N-H stretch | 3300-3500 (moderate) | Weak |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 (multiple bands) | Strong |

| Pyridine Ring | Ring Breathing | Not prominent | Strong |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since the parent amino acid is L-alanine, N-Pyridin-4-yl-L-alanine is inherently chiral, making CD an essential tool for confirming its absolute configuration and studying its solution-state conformation. researchgate.net

The chiroptical properties are dominated by the electronic transitions associated with the molecule's chromophores in the asymmetric environment of the chiral center. For N-Pyridin-4-yl-L-alanine, two main chromophores are present: the carboxyl group and the pyridinyl group.

The L-alanine backbone typically gives rise to a weak positive Cotton effect around 210-220 nm, corresponding to the n→π* transition of the carboxyl group.

The pyridine ring, an aromatic chromophore, will have its own π→π* transitions. The coupling of this chromophore to the chiral center via the nitrogen atom is expected to induce a significant CD signal in the UV region, which can be sensitive to the conformation around the N-Cα bond.

Analysis of the CD spectrum can therefore provide confirmation of the L-configuration and offer insights into the preferred solution-state conformation of the pyridinyl substituent relative to the chiral backbone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Solid-State Structural Analysis and Crystal Engineering

While solution-state techniques describe the dynamic average structure, solid-state analysis provides a precise, static picture of a molecule's conformation and its interactions with neighboring molecules in a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An SCXRD analysis of a suitable crystal of an N-Pyridin-4-yl-L-alanine derivative would yield precise bond lengths, bond angles, and torsion angles, defining its exact conformation.

Beyond the individual molecule, SCXRD reveals the supramolecular architecture—the arrangement of molecules in the crystal lattice. nih.gov For N-Pyridin-4-yl-L-alanine, the key intermolecular interactions expected to govern the crystal packing include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), likely forming strong O-H···O dimers or chains. The secondary amine (N-H) can act as a donor, and the pyridine nitrogen is a strong hydrogen bond acceptor, potentially leading to N-H···N interactions. researchgate.net

π–π Stacking: The electron-deficient pyridine rings can engage in π–π stacking interactions, further stabilizing the crystal structure. nih.gov

The interplay of these interactions defines the crystal engineering of the compound, influencing its physical properties. Analysis of related structures, such as (E)-3-(pyridin-4-yl)acrylic acid, reveals the prevalence of strong O—H⋯N interactions and π–π stacking in organizing molecules into a three-dimensional network. nih.govresearchgate.net L-alanine itself crystallizes in the orthorhombic P2₁2₁2₁ space group, forming a network of charge-assisted hydrogen bonds. desy.de The introduction of the pyridyl group offers additional sites for directed intermolecular interactions.

Table 3: Representative Crystallographic Data for a Related Heterocyclic Amino Acid Derivative Data for L-alanine, which forms the core of the target molecule. desy.de

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.032 |

| b (Å) | 12.343 |

| c (Å) | 5.784 |

| Z (molecules/unit cell) | 4 |

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of N-Pyridin-4-yl-L-alanine, featuring a carboxylic acid group, an amine group, and an aromatic pyridine ring, provides multiple sites for hydrogen bonding and other non-covalent interactions. In the crystalline state, these molecules engage in a network of interactions that define their packing.

Key intermolecular forces observed in related N-aryl and pyridyl-alanine structures include:

Strong O-H···O Hydrogen Bonds: Carboxylic acid groups on adjacent molecules can form robust hydrogen bonds, often leading to the creation of dimeric structures. nih.gov For instance, in the crystal structure of N-(4-nitrophenyl)-β-alanine, molecules related by an inversion center interact via these O-H···O bonds to form dimers. nih.gov

N-H···O and N-H···N Hydrogen Bonds: The amine group acts as a hydrogen bond donor, interacting with either the carboxylate oxygen or the pyridinic nitrogen of a neighboring molecule. These interactions are fundamental to building extended networks. In a related compound, [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate, strong intermolecular contacts are observed between the ammonium (B1175870) group and carboxylate groups, which lead to the formation of two-dimensional layers. rsc.org

Weak C-H···O Interactions: Weaker, non-conventional hydrogen bonds, such as those involving the alpha- and beta-hydrogen atoms of the alanine backbone and carboxylate oxygens, provide additional stabilization to the crystal lattice. rsc.org

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further influencing the molecular packing and stability of the resulting structure.

These varied interactions result in a highly organized, three-dimensional supramolecular architecture, as detailed in the table below.

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Structure |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Dimer formation |

| Hydrogen Bond | Amine (N-H) | Carboxylate (O) | Extended network formation |

| Hydrogen Bond | Amine (N-H) | Pyridine (N) | Linking molecular chains |

| Weak Hydrogen Bond | Aliphatic C-H | Carboxylate (O) | Lattice stabilization |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizing layered structures |

Influence of Chirality on Crystal Packing and Self-Assembly

The inherent chirality of the L-alanine moiety in N-Pyridin-4-yl-L-alanine is a critical determinant of its solid-state structure and self-assembly behavior. The specific stereochemistry prevents the molecule from packing in centrosymmetric arrangements, mandating that it crystallizes in a chiral space group. This directed asymmetry has profound consequences for the material's properties.

Research on N-terminal aryl amino acids demonstrates that the combination of chirality and hydrogen bonding directs the formation of ordered, non-centrosymmetric structures. ccspublishing.org.cn The amide and carboxylic acid groups act as primary sites for hydrogen bonding, guiding the molecules into specific arrangements. ccspublishing.org.cn This process can lead to the formation of higher-order helical structures, where the chirality of the individual molecule is translated into a macroscopic, supramolecular chirality. ccspublishing.org.cn This "tilted chirality" of the aryl groups, governed by the packing of the amino acid residues, is a direct consequence of the molecular-level stereochemistry. ccspublishing.org.cn

Advanced Characterization for Material Properties

The supramolecular assemblies formed by N-Pyridin-4-yl-L-alanine derivatives possess unique material properties that can be probed using advanced microscopic and spectroscopic techniques.

Atomic Force Microscopy (AFM) for Supramolecular Assembly Morphology and Mechanical Properties

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the morphology of self-assembled structures at the nanoscale. For alanine derivatives, AFM can reveal the formation of complex architectures such as fibers, ribbons, or flower-like structures from solution. chemrxiv.org Beyond imaging, AFM can probe the mechanical and adhesive properties of these assemblies.

In studies of molecules adsorbing onto self-assembled monolayers (SAMs), AFM has been used to measure adhesion forces and monitor time-dependent changes in the adsorbed layer. nih.gov For a molecule like N-Pyridin-4-yl-L-alanine, AFM could be employed to:

Visualize the morphology of supramolecular gels or nanofibers formed through self-assembly.

Measure the adhesion force between an AFM tip and the assembled surface to understand its surface energy and mechanical compliance.

Observe conformational or orientational changes of the molecules within an assembly over time, providing insights into the dynamics of the self-assembly process. nih.gov

Surface-Enhanced Raman/Infrared Spectroscopy (SERS/SEIRA) for Interfacial Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) are highly sensitive techniques used to study the adsorption of molecules onto metal surfaces, typically silver, gold, or copper. acs.orgresearchgate.net For N-Pyridin-4-yl-L-alanine, these methods can provide detailed information about the molecule-surface interaction at the interface.

The SERS spectrum of an adsorbed molecule is heavily influenced by its orientation relative to the metal surface and which functional groups are involved in the binding. acs.orgnih.gov Given its structure, N-Pyridin-4-yl-L-alanine can interact with a metal surface via:

The Pyridine Ring: The nitrogen lone pair can coordinate to the metal, or the π-system of the ring can interact with the surface. SERS studies of pyridine show characteristic ring-breathing modes that are sensitive to this interaction. acs.org

The Carboxylate Group: The carboxylate can bind directly to the metal surface, leading to shifts in the C=O and C-O stretching frequencies.

The Amine Group: The nitrogen of the amino group can also serve as a binding site.

By analyzing which vibrational modes are enhanced in the SERS spectrum, the specific orientation and binding mechanism of N-Pyridin-4-yl-L-alanine on a given metal substrate can be determined. nih.gov

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry techniques are indispensable for confirming molecular identity and probing the pathways of chemical transformations, such as thermal degradation.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Pathways

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to identify the products formed when a compound is subjected to high temperatures in an inert atmosphere. This method provides critical insights into the thermal stability and decomposition mechanisms of a molecule.

When subjected to pyrolysis, the alanine component of N-Pyridin-4-yl-L-alanine is expected to undergo specific degradation reactions. Studies on the thermal degradation of free alanine have shown that a primary decomposition pathway involves the condensation of two molecules to form a cyclic dipeptide, 3,6-dimethylpiperazine-2,5-dione. nih.govresearchgate.net This process occurs through the formation of a dipeptide intermediate, which then cyclizes with the elimination of water. nih.gov

The thermal degradation of N-Pyridin-4-yl-L-alanine would therefore be expected to yield a mixture of products, with key markers indicating the breakdown of the alanine backbone. The expected major pyrolysis product from the alanine moiety is summarized below.

| Precursor Moiety | Major Pyrolysis Product | Chemical Name |

| L-Alanine | 3,6-dimethylpiperazine-2,5-dione | A cyclic dipeptide |

Further fragmentation at higher temperatures would likely lead to the breakdown of the pyridine ring and the cyclic dipeptide, producing a complex mixture of smaller nitrogenous compounds, hydrocarbons, and oxides of carbon and nitrogen. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of N Pyridin 4 Yl L Alanine

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution and associated properties. These approaches are fundamental in understanding the intrinsic characteristics of N-Pyridin-4-yl-L-alanine.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govscirp.org It offers a favorable balance between computational cost and accuracy by calculating the electron density of a system rather than its full wavefunction. For a molecule like N-Pyridin-4-yl-L-alanine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its structural and electronic nature.

A crucial first step in computational analysis is geometric optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-Pyridin-4-yl-L-alanine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. nih.gov For instance, theoretical calculations on L-alanine have been used to study its vibrational properties in both gas and solution phases, showing how interactions with a solvent can significantly alter frequencies. nih.gov

DFT is highly effective for predicting key electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govresearchgate.net

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For N-Pyridin-4-yl-L-alanine, the MEP would likely show negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms, marking them as sites for nucleophilic interaction. nih.gov

Below is an illustrative table of electronic properties that can be derived from DFT calculations for a molecule like N-Pyridin-4-yl-L-alanine.

| Property | Description | Typical Finding for Similar Molecules |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic character of a molecule. |

| Note: Specific calculated values for N-Pyridin-4-yl-L-alanine are not available in the cited literature; this table is for illustrative purposes. |

Quantum chemical methods can simulate various types of spectra. As mentioned, vibrational frequency calculations yield theoretical IR spectra that can be compared with experimental results. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming molecular structure.

Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions, predicting the UV-Vis absorption spectrum of a molecule. scirp.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands.

While DFT is robust, it can be computationally expensive for very large molecules or high-throughput screening. Semiempirical methods, such as RM1 (Recife Model 1), offer a faster alternative. These methods simplify quantum mechanical calculations by incorporating experimental parameters (parameterization) to approximate certain integrals. nih.gov

RM1 can be used for initial geometry optimizations and electronic property calculations of larger systems containing N-Pyridin-4-yl-L-alanine, such as peptides or complexes. Though less accurate than DFT, its speed makes it suitable for preliminary screenings before committing to more computationally intensive analyses. nih.gov

Density Functional Theory (DFT) Calculations

Computational Design and Predictive Modeling

Computational chemistry and theoretical modeling serve as powerful tools in the rational design and analysis of novel bioactive molecules. For N-Pyridin-4-yl-L-alanine, these in silico techniques can provide profound insights into its structural, electronic, and interactive properties, thereby guiding the development of derivatives with enhanced biological activities. This section explores various computational approaches that can be applied to N-Pyridin-4-yl-L-alanine and its analogs.

The rational design of N-Pyridin-4-yl-L-alanine derivatives through in silico methods aims to optimize their therapeutic potential by modifying their chemical structure. Techniques such as molecular fragment replacement and scaffold hopping are employed to generate novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles.

One common strategy involves the bioisosteric replacement of functional groups on the parent molecule. For instance, the pyridine ring or the alanine (B10760859) side chain of N-Pyridin-4-yl-L-alanine could be systematically modified to explore the structure-activity relationship (SAR). Computational tools can predict the impact of these modifications on the molecule's binding affinity to a specific biological target. For example, derivatives can be designed by introducing various substituents on the pyridine ring to enhance interactions with a receptor's active site.

Another approach is the hybridization of N-Pyridin-4-yl-L-alanine with other known pharmacophores. This can lead to the development of chimeric molecules with dual or synergistic activities. For instance, combining the N-Pyridin-4-yl-L-alanine scaffold with a group known to inhibit a particular enzyme could result in a potent and selective inhibitor. In silico screening of virtual libraries of such derivatives allows for the rapid identification of promising candidates for synthesis and further experimental evaluation. nih.gov

A hypothetical in silico design workflow for N-Pyridin-4-yl-L-alanine derivatives could involve the following steps:

Identification of a biological target.

Generation of a virtual library of N-Pyridin-4-yl-L-alanine derivatives with diverse chemical modifications.

High-throughput virtual screening of the library against the target's binding site.

Prioritization of hits based on predicted binding affinity and other physicochemical properties.

Further optimization of the most promising candidates.

The following interactive data table illustrates a hypothetical set of designed N-Pyridin-4-yl-L-alanine derivatives and their predicted properties.

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

| NPL-001 | Parent Compound | -6.5 | 1.2 |

| NPL-002 | 2-chloro substitution on pyridine | -7.2 | 1.8 |

| NPL-003 | 3-methoxy substitution on pyridine | -6.8 | 1.1 |

| NPL-004 | Esterification of carboxylic acid | -5.9 | 2.5 |

| NPL-005 | Amidation of carboxylic acid | -6.3 | 1.5 |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in In the context of N-Pyridin-4-yl-L-alanine, molecular docking can elucidate the intermolecular interactions between the compound and its potential biological targets, such as enzymes or receptors.

The process involves placing the three-dimensional structure of N-Pyridin-4-yl-L-alanine into the binding site of a target protein and calculating the binding energy for different conformations. This allows for the identification of the most stable binding mode and the key amino acid residues involved in the interaction. The types of interactions that can be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, a molecular docking study of N-Pyridin-4-yl-L-alanine with a hypothetical kinase could reveal that the pyridine nitrogen acts as a hydrogen bond acceptor with a specific residue in the ATP-binding pocket, while the alanine moiety forms hydrophobic interactions with surrounding nonpolar residues. This information is invaluable for the rational design of more potent inhibitors. d-nb.info

The results of a hypothetical molecular docking study are presented in the interactive table below, detailing the interactions between N-Pyridin-4-yl-L-alanine and key residues of a target protein.

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS78 | Hydrogen Bond (with pyridine N) | 2.9 |

| LEU132 | Hydrophobic | 3.8 |

| VAL65 | Hydrophobic | 4.1 |

| ASP184 | Hydrogen Bond (with amine H) | 3.1 |

| PHE182 | π-π Stacking (with pyridine ring) | 4.5 |

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of N-Pyridin-4-yl-L-alanine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to develop predictive models. researchgate.netnih.gov

These models are built using a training set of molecules with known biological activities. The 3D structures of the molecules are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. Statistical methods are then used to correlate these fields with the observed biological activities.

The resulting QSAR models can be used to predict the activity of newly designed N-Pyridin-4-yl-L-alanine derivatives before their synthesis. The graphical output of these models, in the form of contour maps, highlights the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA contour map might indicate that a bulky substituent at a particular position on the pyridine ring would be beneficial for activity, while a negatively charged group at another position would be detrimental. nih.gov

A hypothetical table summarizing the statistical parameters of a 3D-QSAR model for a series of N-Pyridin-4-yl-L-alanine derivatives is shown below.

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.65 |

| r² (non-cross-validated correlation coefficient) | 0.92 |

| SEE (Standard Error of Estimate) | 0.25 |

| F-statistic | 120.5 |

| Predictive r² (for test set) | 0.81 |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. nih.gov This analysis is particularly useful for understanding the crystal packing and stability of N-Pyridin-4-yl-L-alanine and its derivatives. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal space into regions belonging to each molecule.

For N-Pyridin-4-yl-L-alanine, a Hirshfeld analysis could reveal the dominant non-covalent interactions, such as N-H···O and C-H···π interactions, that govern its supramolecular assembly. nih.gov Understanding these interactions is crucial for crystal engineering and for predicting the solid-state properties of the compound and its derivatives.

The following interactive data table presents a hypothetical breakdown of intermolecular contacts for N-Pyridin-4-yl-L-alanine as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| C···H / H···C | 15.5 |

| N···H / H···N | 10.3 |

| C···C | 2.1 |

| Other | 1.1 |

Applications of N Pyridin 4 Yl L Alanine in Chemical Research and Materials Science

Peptide and Peptidomimetic Chemistry

The incorporation of unnatural amino acids like N-Pyridin-4-yl-L-alanine is a powerful strategy in peptide design to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nbinno.com

Incorporation as Unnatural Amino Acids in Peptide Synthesis

N-Pyridin-4-yl-L-alanine, also known as 4-pyridyl-alanine (4-Pal), serves as a versatile building block in peptide synthesis. nih.govresearcher.liferesearchgate.net Its integration into peptide chains can introduce unique structural and chemical characteristics. nbinno.com A notable example is its use in the development of glucagon (B607659) analogues. Glucagon, a peptide hormone crucial for regulating blood sugar, has poor biophysical properties that hinder its medicinal use. nih.govresearcher.life Researchers have successfully incorporated 4-Pal into glucagon sequences, resulting in analogues with enhanced aqueous solubility and stability at neutral pH, while maintaining their biological activity. nih.govresearcher.liferesearchgate.net

Another application is in the enhancement of the therapeutic potential of other peptides. For instance, the antiproliferative activities of a p53 peptide, which acts as an MDM2 inhibitor, were shown to be enhanced twofold through conjugation with an RGD peptide containing pyridyl-alanine. nih.gov The pyridine (B92270) ring's basic nitrogen atom can also participate in hydrogen bonding or metal coordination, opening avenues for creating peptide-based catalysts or diagnostic agents. nbinno.com

| Peptide/Protein | Modification with N-Pyridin-4-yl-L-alanine | Outcome | Reference |

| Glucagon | Incorporation of 4-Pal | Enhanced aqueous solubility and stability | nih.govresearcher.liferesearchgate.net |

| p53 peptide | Conjugation with RGD peptide containing pyridyl-alanine | 2-fold enhancement of antiproliferative activity | nih.gov |

Use in Solid-Phase Peptide Synthesis Techniques

N-Pyridin-4-yl-L-alanine is amenable to standard solid-phase peptide synthesis (SPPS) protocols. nbinno.comnih.gov SPPS is a widely used methodology for the efficient production of peptides, where the peptide chain is assembled stepwise while anchored to a solid support. du.ac.inluxembourg-bio.combachem.com The use of pyridylalanine derivatives in SPPS involves their attachment to a resin, followed by standard coupling and deprotection steps. nbinno.com A novel chemoselective peptide conjugation method, termed NAP, has been demonstrated for the late-stage N-alkylation of pyridyl-alanine in both solution and solid phases. nih.gov This technique allows for the construction of functionally diverse and stable N-alkylated conjugates, with the solid-phase approach offering a more economical process. nih.gov

Design of Peptidomimetics with Enhanced Structural Features

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.govresearchgate.net The incorporation of unnatural amino acids like N-Pyridin-4-yl-L-alanine is a key strategy in the design of peptidomimetics. nbinno.comjpt.com The resulting molecules can exhibit improved stability, bioavailability, and target affinity. nbinno.com